molecular formula C13H11N3O3S2 B2493864 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034501-56-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2493864
CAS No.: 2034501-56-7
M. Wt: 321.37
InChI Key: VYIOVZXQEFBQLE-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound that features a combination of furan, pyrazine, and thiophene rings. These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine derivative.

    Attachment of the thiophene-sulfonamide moiety: This step often involves the reaction of a thiophene-sulfonyl chloride with the pyrazine-furan intermediate in the presence of a base to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or to hydrogenate the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzene-2-sulfonamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-sulfonamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is unique due to the specific arrangement of its furan, pyrazine, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c17-21(18,12-2-1-7-20-12)16-8-11-13(15-5-4-14-11)10-3-6-19-9-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIOVZXQEFBQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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